Technical Whitepaper: 1-(2,2-Dimethoxypropyl)-4-nitro-1H-pyrazole
Technical Whitepaper: 1-(2,2-Dimethoxypropyl)-4-nitro-1H-pyrazole
Topic: 1-(2,2-Dimethoxypropyl)-4-nitro-1H-pyrazole Chemical Structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Strategic Pharmacophore & Synthetic Utility Guide
Executive Summary
1-(2,2-Dimethoxypropyl)-4-nitro-1H-pyrazole (CAS: 1240569-09-8) serves as a critical masked intermediate in the synthesis of nitrogen-rich heterocyclic pharmaceuticals. Structurally, it combines a nitropyrazole core—offering a latent amino group for coupling—with a dimethyl acetal-protected acetonyl tail. This dual-functionality allows medicinal chemists to introduce a 2-oxopropyl (acetonyl) moiety into a scaffold without exposing the reactive ketone to premature reduction or nucleophilic attack. This guide provides a comprehensive analysis of its structural properties, validated synthetic protocols, and downstream applications in kinase inhibitor development.
Section 1: Chemical Identity & Structural Analysis[1][2]
The compound is characterized by the substitution of the pyrazole N1 position with a 2,2-dimethoxypropyl group. This acetal functionality is a "chemical lock," preserving the oxidation state of the side chain until acidic conditions are applied.
Table 1: Physicochemical Profile
| Property | Data / Description |
| IUPAC Name | 1-(2,2-dimethoxypropyl)-4-nitro-1H-pyrazole |
| CAS Number | 1240569-09-8 |
| Molecular Formula | C₈H₁₃N₃O₄ |
| Molecular Weight | 215.21 g/mol |
| SMILES | O=[O-] |
| Electronic Character | Electron-deficient pyrazole ring (due to 4-NO₂); Acid-labile acetal tail. |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water. |
Structural Logic
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4-Nitro Group: Strongly electron-withdrawing, it deactivates the pyrazole ring towards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution (SɴAr) if a leaving group were present (though here it primarily serves as a masked amine).
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2,2-Dimethoxypropyl Tail: This is a dimethyl ketal of acetone. In drug synthesis, direct alkylation with chloroacetone is often plagued by self-condensation or over-alkylation. Using the acetal-protected variant ensures clean mono-alkylation at the pyrazole nitrogen.
Section 2: Synthetic Pathways[3][4][5][6]
The synthesis of 1-(2,2-Dimethoxypropyl)-4-nitro-1H-pyrazole relies on the regioselective alkylation of 4-nitropyrazole. Because 4-nitropyrazole is symmetric, N1 vs. N2 selectivity is not an issue, simplifying the protocol.
Protocol 1: Alkylation via Nucleophilic Substitution
This is the industry-standard route, utilizing a mild base to deprotonate the pyrazole followed by attack on the alkyl halide.
Reagents:
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Substrate: 4-Nitro-1H-pyrazole
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Alkylating Agent: 1-Bromo-2,2-dimethoxypropane (or 1-Chloro-2,2-dimethoxypropane with NaI catalyst)
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Base: Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH)
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Solvent: DMF or Acetonitrile (ACN)
Step-by-Step Methodology:
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Activation: Charge a reaction vessel with 4-nitro-1H-pyrazole (1.0 eq) and anhydrous DMF (0.5 M concentration).
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Deprotonation:
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Option A (Mild): Add Cs₂CO₃ (1.5 eq). Stir at RT for 30 mins.
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Option B (Fast): Cool to 0°C, add NaH (60% dispersion, 1.2 eq). Stir until gas evolution ceases.
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Alkylation: Add 1-bromo-2,2-dimethoxypropane (1.2 eq) dropwise.
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Note: If using the chloro- derivative, add Potassium Iodide (KI, 0.1 eq) to generate the more reactive iodide in situ (Finkelstein condition).
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Reaction: Heat to 60–80°C for 4–12 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.
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Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash organics with brine to remove DMF. Dry over Na₂SO₄ and concentrate.
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Purification: Flash column chromatography (SiO₂), eluting with a gradient of Hexanes/EtOAc.[1]
Figure 1: Synthetic workflow for the alkylation of 4-nitropyrazole. The reaction proceeds via an SN2 mechanism facilitated by base-mediated deprotonation.
Section 3: Reactivity & Downstream Applications[3]
This compound is rarely the final API; it is a high-value intermediate. Its utility lies in its ability to diverge into two distinct chemical pathways: Acetal Hydrolysis or Nitro Reduction .
Pathway A: Unmasking the Ketone (Deprotection)
The dimethyl acetal is stable to base and reduction but hydrolyzes rapidly in aqueous acid.
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Conditions: 1N HCl or TFA/H₂O at RT.
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Product: 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one.
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Utility: The resulting ketone can undergo reductive amination to form chiral amine side chains common in JAK inhibitors.
Pathway B: Nitro Reduction (Aniline Formation)
The nitro group can be reduced to an amine (4-amino-pyrazole derivative) without affecting the acetal, provided the conditions are neutral or basic.
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Conditions: H₂ (1 atm), Pd/C (10%), MeOH.
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Product: 1-(2,2-dimethoxypropyl)-1H-pyrazol-4-amine.
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Utility: This amine is a potent nucleophile for coupling with pyrimidine or pyridine halides (SɴAr) to build the core scaffold of kinase inhibitors.
Experimental Caution: Do NOT use acidic reduction conditions (e.g., Fe/AcOH or SnCl₂/HCl) if you intend to keep the acetal intact. The acid will deprotect the ketone simultaneously.
Figure 2: Divergent reactivity profile. Pathway A exposes the ketone for side-chain modification; Pathway B activates the pyrazole core for scaffold coupling.
Section 4: Analytical Characterization
To validate the synthesis, the following spectroscopic signatures must be confirmed.
1. ¹H NMR (DMSO-d₆, 400 MHz) Expectations:
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Pyrazole Ring: Two singlets (or closely spaced doublets) in the aromatic region, typically δ 8.2–8.9 ppm (H-3 and H-5). The H-5 proton (adjacent to N1) is usually more deshielded.
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Methylene Linker (N-CH₂): A singlet at approx. δ 4.1–4.3 ppm.
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Methoxy Groups: A strong singlet integrating for 6 protons at δ 3.1–3.2 ppm.
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Methyl Terminus: A singlet integrating for 3 protons at δ 1.1–1.3 ppm.
2. Mass Spectrometry (LC-MS):
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Ionization: ESI+
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Parent Ion: [M+H]⁺ = 216.2.
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Fragmentation: Loss of methanol (M-32) is common in acetals under MS conditions.
Section 5: Safety & Handling[7]
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Explosion Hazard: While this specific derivative is stable, low-molecular-weight nitropyrazoles can be energetic. Avoid heating dry solids above 100°C.
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Alkylating Agents: The precursor (1-bromo-2,2-dimethoxypropane) is a potential alkylating agent and should be treated as a mutagen. Use double gloves and work in a fume hood.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The acetal is moisture-sensitive over long periods; keep desiccated.
References
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ChemScene. (2024). Product Monograph: 1-(2,2-Dimethoxypropyl)-4-nitro-1H-pyrazole (CAS 1240569-09-8). Retrieved from
- Fustero, S., et al. (2009). Improved Regioselective Synthesis of 1,4-Disubstituted Pyrazoles.Journal of Organic Chemistry.
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for substituted nitropyrazoles. Retrieved from
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BenchChem. (2025).[1] Protocols for the Synthesis of Pyrazole Derivatives.[2][1][3][4] Retrieved from
